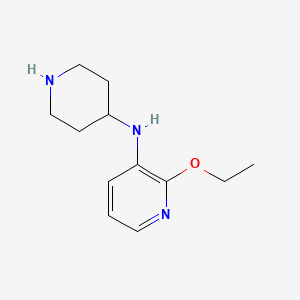

2-ethoxy-N-piperidin-4-ylpyridin-3-amine

Description

Properties

IUPAC Name |

2-ethoxy-N-piperidin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-16-12-11(4-3-7-14-12)15-10-5-8-13-9-6-10/h3-4,7,10,13,15H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUFUXZQATUBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-piperidin-4-ylpyridin-3-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclo-condensation reactions involving aldehydes and 1,3-dicarbonyl compounds in the presence of ammonia.

Coupling of the Piperidine and Pyridine Rings: The final step involves coupling the piperidine and pyridine rings through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine ring’s tertiary nitrogen serves as a nucleophilic site, enabling alkylation or acylation under mild conditions. This reactivity is critical for modifying the compound’s pharmacological profile. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acylpiperidine derivatives, enhancing lipophilicity .

Table 1: Representative Substitution Reactions

Oxidation of the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent on the pyridine ring undergoes oxidation to form carbonyl derivatives. This reaction is catalyzed by strong oxidizing agents:

-

Conversion to Aldehyde : Using CrO₃ in acetic acid yields 2-oxypyridin-3-amine derivatives.

-

Carboxylic Acid Formation : Prolonged oxidation with KMnO₄ in acidic conditions produces 2-carboxypyridin-3-amine.

Key Reaction Pathway:

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular cyclization:

-

Pyrazine Formation : Reaction with hydrazine derivatives under acidic conditions yields fused pyrazine-pyridine systems .

-

Triazine Synthesis : Treatment with cyanogen bromide (BrCN) forms triazine derivatives, useful in medicinal chemistry .

Table 2: Cyclization Examples

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NH₂NH₂·HCl | HCl, EtOH, reflux | Pyrazolo[4,3-c]pyridine | Anticancer agents | |

| BrCN | DMF, 120°C | 1,3,5-Triazine derivative | Kinase inhibitors |

Amide Bond Formation

The primary amine group reacts with carboxylic acid derivatives to form amides, enhancing target specificity:

-

Buchwald-Hartwig Coupling : Palladium-catalyzed amination with aryl halides produces biaryl amines .

-

Carbodiimide-Mediated Coupling : EDCI/HOBt facilitates conjugation with benzoic acids .

Example Reaction:

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at the C4 position due to electron-donating ethoxy groups:

Reductive Amination

The amine group participates in reductive amination with ketones or aldehydes, forming secondary amines:

This method is pivotal for generating combinatorial libraries .

Metal-Catalyzed Cross-Couplings

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, making it valuable in synthetic organic chemistry.

- Coordination Chemistry : It can act as a ligand in coordination complexes due to its nitrogen-containing rings, which can coordinate with metal ions.

2. Biology

- Biological Pathway Studies : The compound is utilized in studying various biological pathways, particularly those involving neurotransmitter systems.

- Drug Discovery : It has been investigated as a potential lead compound for developing new therapeutic agents targeting neurological disorders due to its structural similarity to known pharmacophores.

3. Medicine

- Therapeutic Effects : Research has focused on its anti-inflammatory properties, with studies suggesting that similar compounds inhibit cyclooxygenase (COX) enzymes, potentially reducing inflammation and pain through the modulation of prostaglandin synthesis.

- Neurological Applications : Its effects on neurotransmitter pathways make it a candidate for treating conditions such as anxiety and depression.

4. Industry

- Material Development : The compound is explored for its utility in developing novel materials, particularly in polymer chemistry.

- Catalysis : It has potential applications as a catalyst in various chemical reactions due to its unique functional groups.

Case Studies

Several studies have documented the applications of 2-ethoxy-N-piperidin-4-ylpyridin-3-amine:

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound showed significant inhibition of COX enzymes, leading to reduced inflammatory responses in animal models.

- Neuropharmacological Research : Researchers have explored its effects on serotonin receptors, finding promising results that suggest potential antidepressant activity.

- Material Science Applications : Investigations into polymer composites have shown that incorporating this compound enhances mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-piperidin-4-ylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between 2-ethoxy-N-piperidin-4-ylpyridin-3-amine and related compounds:

Pharmacological and Physicochemical Properties

- Nitro Group Impact : Nitro-substituted derivatives (e.g., 4-methyl-3-nitropyridin-2-amine) exhibit strong electron-withdrawing effects , altering electronic distribution and reducing basicity relative to ethoxy-substituted compounds .

Key Research Findings

Piperidine vs. Pyran Moieties : Compounds with tetrahydro-2H-pyran groups (e.g., Example 14 in ) exhibit higher molecular weights (399.20 g/mol) and altered conformational flexibility compared to the target compound’s piperidine ring .

Functional Group Trade-Offs : Ethoxy groups offer metabolic stability compared to nitro groups, which are prone to reduction in vivo but may enhance binding affinity in certain targets .

Biological Activity

2-Ethoxy-N-piperidin-4-ylpyridin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2O, with a molecular weight of 218.30 g/mol. The compound features a piperidine ring and a pyridine moiety, which are known for their diverse pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases .

- Cell Signaling Modulation : It influences cell signaling pathways, particularly those involving MAPK/ERK pathways, which are crucial for cell proliferation and survival.

- DNA Interaction : There is evidence suggesting that the compound can intercalate into DNA, affecting replication and transcription processes.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | % Inhibition |

|---|---|

| MCF-7 | 95% |

| A549 | 77% |

| HeLa | 85% |

The proposed mechanism for its antitumor activity includes the inhibition of topoisomerase enzymes and disruption of the cell cycle, leading to apoptosis in cancer cells .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease. By enhancing acetylcholine levels in the brain, it may improve cognitive function and memory retention in neurodegenerative conditions .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a strong correlation between the compound's concentration and its cytotoxic effects, supporting its potential as an anticancer agent.

- Neuroprotective Study : Another study focused on the compound's effects on AChE inhibition. It was found that at certain concentrations, it significantly reduced AChE activity, indicating its potential for developing therapeutic agents for Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for 2-ethoxy-N-piperidin-4-ylpyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyridine-piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine are synthesized via C–N coupling reactions under basic conditions (e.g., NaOH in dichloromethane) . Microwave-assisted synthesis (e.g., for pyridin-3-amine derivatives) can accelerate reaction rates and improve yields . Optimization may involve adjusting solvent polarity, temperature, and stoichiometry. Machine learning frameworks, such as LabMate.AI , have been employed to predict optimal reaction conditions for heterocyclic compounds .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- 1H NMR spectroscopy to confirm substituent positions and purity (e.g., ethyl or piperidinyl protons) .

- X-ray crystallography for definitive structural elucidation, as demonstrated for nitro-substituted pyridin-2-amine derivatives .

- Mass spectrometry to verify molecular weight and fragmentation patterns, particularly for ethoxy and piperidine moieties .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as piperidine derivatives may exhibit toxicity (e.g., H313: "Causes skin irritation") .

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Follow storage guidelines : Keep in a cool, dry place away from oxidizers, as nitro- or ethoxy-substituted pyridines can decompose under heat .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

Methodological Answer:

- Cross-validate NMR assignments with Density Functional Theory (DFT)-calculated chemical shifts. For example, computational tools like Gaussian or ORCA can model proton environments in pyridine-piperidine systems .

- Compare experimental X-ray crystallographic data (e.g., bond angles, torsion angles) with crystallography databases (e.g., Cambridge Structural Database) to identify structural anomalies .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

Methodological Answer:

- Protection-deprotection strategies : Protect the piperidine nitrogen during ethoxy group installation to avoid side reactions .

- Catalytic optimization : Use Pd-based catalysts for C–N coupling steps, as demonstrated in Ugi chemistry for pyridine derivatives .

- In-line purification : Employ flash chromatography or preparative HPLC after each step to isolate intermediates and minimize yield loss .

Q. How can computational modeling predict the biological activity of this compound, particularly in kinase inhibition?

Methodological Answer:

- Molecular docking : Screen against kinase targets (e.g., p38 MAP kinase) using software like AutoDock Vina. Pyridopyrazine analogs have shown inhibitory activity via π-π stacking and hydrogen bonding .

- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. nitro groups) with bioactivity using descriptors like logP and polar surface area .

Q. What are the potential sources of synthetic byproducts, and how can they be identified?

Methodological Answer:

- LC-MS/MS analysis : Detect byproducts from incomplete substitution (e.g., unreacted piperidine intermediates) or oxidation of the ethoxy group .

- Reaction monitoring : Use in-situ IR spectroscopy to track nitro reduction or ethoxy cleavage in real time .

Contradictions and Open Challenges

- Synthetic reproducibility : Microwave-assisted methods may yield variable results due to uneven heating, requiring rigorous parameter standardization .

- Biological activity vs. toxicity : While ethoxy groups enhance lipophilicity, they may also increase metabolic instability, necessitating SAR studies to balance efficacy and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.